Propicillin
Overview
Description
Propicillin is a type of penicillin antibiotic, designed to combat bacterial infections by inhibiting cell wall synthesis. Like other penicillins, its effectiveness hinges on its beta-lactam ring, a core structure that interferes with bacterial cell wall construction, leading to the bacteria's death.
Synthesis Analysis
The synthesis of beta-lactam antibiotics like Propicillin typically involves creating the beta-lactam ring, crucial for antibacterial activity. For instance, the total synthesis of complex molecules, such as vancomycin-related antibiotics, showcases the advanced organic synthesis techniques required to construct compounds with intricate structures and multiple stereocenters (Okano, Isley, & Boger, 2017).
Molecular Structure Analysis
The molecular structure of Propicillin, like other penicillins, is characterized by its four-membered beta-lactam ring. This ring is sensitive to hydrolysis by beta-lactamase enzymes produced by some bacteria, which is a mechanism of resistance. The structure-activity relationship (SAR) in beta-lactam antibiotics is crucial for understanding how variations in the molecular structure affect their antibacterial potency and spectrum.
Chemical Reactions and Properties
Beta-lactam antibiotics undergo a key chemical reaction with penicillin-binding proteins (PBPs) on the bacterial cell wall, leading to the inhibition of peptidoglycan synthesis, which is critical for cell wall integrity. The interaction with PBPs is a primary mode of action for these antibiotics, illustrating the importance of their chemical reactivity (Heijenoort, 2001).
Scientific Research Applications
Treatment of Chronic Bronchitis : Propicillin has been evaluated for its efficacy in treating chronic bronchitis. A clinical trial comparing propicillin with penicillin V and oxytetracycline found it effective for this purpose (Pugh, 1964).
Antibiotic Resistance Research : Studies have explored the development and improvement of antibiotics, like propicillin, through chemical modification. This research is crucial for understanding bacterial resistance to antimicrobial agents (Anwar, Strap, & Costerton, 1992).
Effects on Periodontal Bacteria : Propicillin's effects on mixed cultures of periodontal bacteria have been studied, using continuous growing mixed cultures obtained from periodontal plaque. These studies are important for understanding how antibiotics like propicillin affect complex microfloras (Hoeven & Kieboom, 1991).
General Surgical Applications : The value of penicillin and its derivatives, including propicillin, as postoperative prophylaxis in surgical cases has been a topic of research. Such studies help in understanding the role of antibiotics in preventing postoperative complications (Sanchez-Ubeda, Fernand, & Rousselot, 1958).
Antimicrobial Drug Discovery : Research in chemical genetics, including studies of penicillin and its derivatives, has contributed to the field of antimicrobial drug discovery, highlighting how small molecules like propicillin affect cellular processes and disease treatment (Roemer, Davies, Giaever, & Nislow, 2011).
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWPKXKMNXINF-XQERAMJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046291 | |
Record name | Propicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propicillin | |
CAS RN |
551-27-9 | |
Record name | Propicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propicillin [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1R260V33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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